molecular formula C16H22N3O4P B13626754 (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid CAS No. 2298391-60-1

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

Katalognummer: B13626754
CAS-Nummer: 2298391-60-1
Molekulargewicht: 351.34 g/mol
InChI-Schlüssel: IXXUGBPAQOKGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic small molecule featuring a quinazoline core substituted with a methoxy group at the 8-position, a piperidine ring linked via the 4-yl position, and a phosphonic acid moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors. The 8-methoxy substitution may influence solubility, binding affinity, or metabolic stability compared to other quinazoline derivatives. The phosphonic acid group contributes to its polarity, enhancing water solubility and mimicking phosphate groups in biological systems, which is critical for interactions with enzymes or receptors .

Eigenschaften

CAS-Nummer

2298391-60-1

Molekularformel

C16H22N3O4P

Molekulargewicht

351.34 g/mol

IUPAC-Name

2-[1-(8-methoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid

InChI

InChI=1S/C16H22N3O4P/c1-23-14-4-2-3-13-15(14)17-11-18-16(13)19-8-5-12(6-9-19)7-10-24(20,21)22/h2-4,11-12H,5-10H2,1H3,(H2,20,21,22)

InChI-Schlüssel

IXXUGBPAQOKGTM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1N=CN=C2N3CCC(CC3)CCP(=O)(O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Position on the Quinazoline Ring

Key Compound for Comparison :

  • {2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic Acid (CAS data from )
Feature Target Compound 6,7-Dimethoxyquinazoline Derivative
Quinazoline Substitution 8-Methoxy 6,7-Dimethoxy
Molecular Formula C₁₇H₂₄N₃O₅P (inferred from analogous structure) C₁₇H₂₄N₃O₅P
Phosphonic Acid Position Identical (ethyl linker) Identical
Potential Impact 8-Methoxy may reduce steric hindrance, improving target binding. 6,7-Dimethoxy enhances π-π stacking but may increase metabolic oxidation.

Research Findings :

  • The position and number of methoxy groups significantly alter pharmacokinetic properties. The 6,7-dimethoxy derivative’s bulkier substituents could enhance receptor binding but may also increase susceptibility to cytochrome P450-mediated metabolism. In contrast, the 8-methoxy group in the target compound may optimize both binding and metabolic stability .

Piperidine-Linked Phosphonic Acid Derivatives

Key Compound for Comparison :

  • 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt ()
Feature Target Compound Benzo[d][1,3]dioxole Derivative
Aromatic System Quinazoline Benzo[d][1,3]dioxole
Phosphonic Acid Group Directly attached via ethyl linker Attached via acetic acid linker
Biological Activity Likely kinase/receptor modulation (inferred from quinazoline scaffold) IP agonist with antiplatelet aggregation activity
Pharmacokinetics Phosphonic acid enhances solubility; 8-methoxy may prolong half-life. Improved plasma half-life due to phosphoric acid salt formulation.

Research Findings :

  • The benzo[d][1,3]dioxole derivative demonstrated enhanced pharmacokinetics, including prolonged plasma half-life, attributed to its phosphoric acid salt formulation . The target compound’s phosphonic acid group may similarly improve bioavailability, though its quinazoline core could confer distinct target selectivity.

Piperidine Substitution Patterns and Metabolic Fate

Key Compounds for Comparison :

  • 1-[1-Methyl-2-[2-(Phenylmethyl)phenoxy]ethyl]-3-piperidinol and glucuronidated metabolites ()
Feature Target Compound Piperidinol Derivatives
Piperidine Substitution 4-yl position linked to ethyl-phosphonic acid 3-yl or 4-yl positions linked to glucopyranosiduronic acid
Functional Group Phosphonic acid Hydroxyl/glucuronide
Metabolic Pathway Phosphonic acid likely resistant to Phase II conjugation Extensive glucuronidation observed in human and mouse models

Research Findings :

  • Piperidine substitution at the 4-yl position (as in the target compound) may reduce metabolic glucuronidation compared to 3-yl derivatives.

Biologische Aktivität

The compound (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring, a quinazoline moiety, and a phosphonic acid group. This unique combination of functional groups suggests potential interactions with biological targets such as receptors and enzymes.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly NMDA receptors. For instance, derivatives of piperidinecarboxylic acids have been shown to act as competitive ligands for NMDA receptors, demonstrating significant antagonistic activity both in vitro and in vivo . The phosphonic acid group is known to enhance binding affinity and selectivity towards these targets.

Biological Activity

The biological activity of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid can be summarized as follows:

  • Antagonistic Activity : Similar compounds have exhibited potent NMDA receptor antagonism, which is crucial for their potential use in treating neurological disorders such as epilepsy and Alzheimer's disease .
  • Antitumor Properties : The quinazoline scaffold is often associated with antitumor activity. Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction .
  • Neuroprotective Effects : Given its interaction with NMDA receptors, there is potential for neuroprotective applications in conditions characterized by excitotoxicity.

Case Studies and Experimental Data

  • NMDA Receptor Binding Assays :
    • In vitro studies demonstrated that related phosphonic acid derivatives showed competitive inhibition at NMDA receptors with IC50 values in the micromolar range .
    • Animal models indicated anticonvulsant effects at dosages ranging from 1 to 2 mg/kg .
  • Antitumor Activity :
    • A study focused on quinazoline derivatives revealed that certain analogs could inhibit the growth of cancer cells in vitro, suggesting that the target compound may share similar properties .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds with similar structures, although specific data for the target compound remains limited.

Data Table: Biological Activity Overview

Activity TypeMechanismReference
NMDA AntagonismCompetitive Inhibition
Antitumor ActivityApoptosis Induction
NeuroprotectionExcitotoxicity Prevention

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.